molecular formula C17H16N2O2 B7461291 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7461291
M. Wt: 280.32 g/mol
InChI Key: BKAGSCJYYZLDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research. In

Mechanism of Action

The mechanism of action of 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions that can be explored with 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is in the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Furthermore, this compound may have potential applications in the field of neurodegenerative diseases due to its antioxidant activity. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one involves several steps. The first step involves the reaction of 4-methylphenol with 2-bromoacetophenone to form 2-(4-methylphenoxy)acetophenone. The second step involves the reaction of 2-(4-methylphenoxy)acetophenone with 2-amino-6-methylpyridine to form 8-methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been studied for its potential use in various fields of scientific research. One area of interest is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

8-methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-3-5-15(6-4-12)21-11-14-10-17(20)19-8-7-13(2)9-16(19)18-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAGSCJYYZLDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.